molecular formula C7H12F3NO3 B107318 tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate CAS No. 17049-74-0

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate

Cat. No.: B107318
CAS No.: 17049-74-0
M. Wt: 215.17 g/mol
InChI Key: HVTJYNRKBXOBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate: is a chemical compound with the molecular formula C7H12F3NO3 and a molecular weight of 215.17 g/mol . . It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate can be compared with similar compounds such as:

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTJYNRKBXOBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333981
Record name tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-74-0
Record name tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.